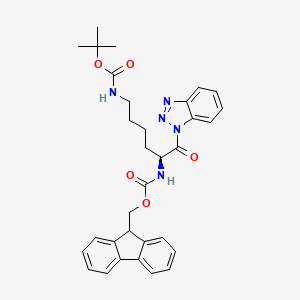

Fmoc-Lys(Boc)-Bt

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(5S)-6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKATSNDLAHCNR-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671256 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-45-1 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(Boc)-OH in Peptide Synthesis

For researchers, chemists, and professionals in drug development, the precise assembly of peptides is paramount. The deliberate, residue-by-residue construction of these biomolecules hinges on a sophisticated strategy of chemical protection and deprotection. Within the arsenal of tools for solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH stands out as a cornerstone for the incorporation of lysine, an amino acid critical for the structure and function of many therapeutic and research peptides. This guide provides an in-depth technical overview of Fmoc-Lys(Boc)-OH, its underlying chemical principles, and its practical application in the laboratory.

The Orthogonal Protection Strategy: A Tale of Two Protecting Groups

Fmoc-Lys(Boc)-OH, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine, is a derivative of the amino acid L-lysine. Its utility in SPPS is rooted in its dual-protection system, a prime example of an orthogonal protection strategy. This strategy allows for the selective removal of one protecting group in the presence of another by exploiting their differing chemical labilities.

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl): This group safeguards the α-amino group of lysine. It is characterized by its lability to basic conditions. Typically, a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is used to cleave the Fmoc group, liberating the α-amino group for the subsequent coupling of the next amino acid in the peptide sequence.[1][2]

-

The Boc Group (tert-butoxycarbonyl): This group protects the ε-amino group of the lysine side chain. In contrast to the Fmoc group, the Boc group is stable under basic conditions but is readily cleaved by acids.[3] Strong acids like trifluoroacetic acid (TFA) are typically employed for its removal, which is usually performed at the final stage of synthesis when the fully assembled peptide is cleaved from the solid support.[4]

This orthogonality is the linchpin of modern peptide synthesis, preventing unwanted side reactions at the lysine side chain during the iterative process of peptide elongation.[5]

Physicochemical Properties of Fmoc-Lys(Boc)-OH

A thorough understanding of the physical and chemical properties of Fmoc-Lys(Boc)-OH is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₂N₂O₆ | [6] |

| Molecular Weight | 468.5 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| Melting Point | 130-135 °C (decomposes) | [7] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. Slightly soluble in water. | [6][7] |

| Storage | Store at -20°C to maintain long-term stability. | [8] |

The Central Role of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

The incorporation of lysine into a growing peptide chain using Fmoc-Lys(Boc)-OH follows the standard cycle of Fmoc-based SPPS. The process can be broken down into two key stages: deprotection and coupling.

The SPPS Cycle: A Visual Workflow

Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.

Detailed Experimental Protocols

This protocol outlines the removal of the N-terminal Fmoc group from the resin-bound peptide.

Materials:

-

Resin-bound peptide with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF

-

DMF (Peptide synthesis grade)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes to ensure optimal accessibility of the reagents to the reaction sites.[9]

-

Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[10]

-

Main Deprotection: Drain the deprotection solution and add a fresh aliquot of the solution. Continue to agitate for an additional 15-20 minutes.[11] The progress of the deprotection can be monitored by taking a small aliquot of the solution and measuring its UV absorbance at around 301 nm, which corresponds to the dibenzofulvene-piperidine adduct, a byproduct of Fmoc cleavage.[2]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.[6]

This protocol describes the coupling of Fmoc-Lys(Boc)-OH to the deprotected N-terminus of the resin-bound peptide.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

Fmoc-Lys(Boc)-OH

-

Coupling activator (e.g., HCTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)

-

DMF (Peptide synthesis grade)

Procedure:

-

Activation of Fmoc-Lys(Boc)-OH: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling activator (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF. Add a base such as DIEA (2 equivalents relative to the amino acid) to the solution. Allow the activation to proceed for a few minutes.[6]

-

Coupling Reaction: Add the activated Fmoc-Lys(Boc)-OH solution to the deprotected resin. Agitate the mixture at room temperature. The coupling time can vary from 30 minutes to several hours depending on the sequence and the coupling efficiency.[6]

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[11] A positive Kaiser test (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction. A negative test (yellow or colorless beads) suggests that the coupling is complete.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[9] The resin is now ready for the next deprotection and coupling cycle.

Causality in Experimental Choices: Why These Reagents and Conditions?

The choice of reagents and reaction conditions in SPPS is not arbitrary; it is based on a deep understanding of the underlying chemical mechanisms and potential side reactions.

-

Choice of Base for Fmoc Deprotection: Piperidine is the base of choice for Fmoc deprotection due to its secondary amine structure, which efficiently traps the dibenzofulvene byproduct, preventing its reaction with the newly liberated N-terminal amine.[5] While other bases can be used, piperidine offers a good balance of reactivity and minimal side reactions.

-

Coupling Activators: The purpose of a coupling activator is to convert the carboxylic acid of the incoming amino acid into a more reactive species that is susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.

-

Carbodiimides (DCC, DIC): These were among the first coupling reagents used in SPPS. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®) is typically included.

-

Onium Salts (HBTU, HATU, HCTU): These reagents are pre-activated forms of HOBt or its aza-derivative (HOAt). They react with the amino acid to form an active ester in situ, leading to faster and more efficient couplings with a lower risk of racemization compared to carbodiimides alone.[12]

-

-

Solvent Quality: The use of high-purity, amine-free DMF is crucial. Trace amounts of amines in the solvent can cause premature deprotection of the Fmoc group, leading to the insertion of deletion sequences in the final peptide.[6]

Troubleshooting and Field-Proven Insights

Even with well-established protocols, challenges can arise during peptide synthesis.

-

Incomplete Coupling: This can be caused by steric hindrance, aggregation of the growing peptide chain, or insufficient activation.

-

Solutions: Double coupling (repeating the coupling step), using a more potent coupling reagent (e.g., HATU instead of HCTU), or changing the solvent to one that disrupts aggregation (e.g., N-methylpyrrolidone (NMP)) can be effective.[5]

-

-

Incomplete Deprotection: Aggregation can also hinder the access of the deprotection reagent to the N-terminus.

-

Solutions: Increasing the deprotection time or using a stronger base cocktail (e.g., containing DBU) can help, although the latter may increase the risk of side reactions.[5]

-

-

Side Reactions Involving Lysine: While the Boc group is generally stable, prolonged exposure to the basic conditions of Fmoc deprotection over many cycles can lead to a very low level of Boc cleavage, potentially causing side-chain branching. This is generally a minor concern with standard protocols but should be considered for very long peptides.

Advanced Applications: Beyond Linear Peptides

The orthogonal protection offered by Fmoc-Lys(Boc)-OH is instrumental in the synthesis of more complex peptide architectures.

-

Branched Peptides: After the assembly of the linear peptide chain, the Boc group on a specific lysine side chain can be selectively removed under acidic conditions while the peptide remains on the resin. This exposes the ε-amino group, which can then serve as an anchor point for the synthesis of a second peptide chain, creating a branched structure.[13]

Conclusion

Fmoc-Lys(Boc)-OH is more than just a protected amino acid; it is a testament to the elegance and power of chemical strategy in the synthesis of complex biomolecules. Its orthogonal protecting groups provide the necessary control and flexibility for the routine synthesis of linear peptides and the more intricate construction of modified and branched structures. A thorough understanding of its properties, the rationale behind the protocols for its use, and an awareness of potential challenges are essential for any researcher aiming to master the art of peptide synthesis.

References

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

-

Fields, G.B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Palomo, J. M. (2014). Solid-Phase Peptide Synthesis: A Practical Approach. ChemistryOpen, 3(5), 173–184.

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

-

AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9. AAPPTEC. [Link]

-

Royal Society of Chemistry. (2024). Evolution of branched peptides as novel biomaterials. Royal Society of Chemistry. [Link]

- Isidro-Llobet, A., et al. (2019).

-

Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. [Link]

-

National Institutes of Health. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. pharmachemmfg.com. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Boc-SPPS with Boc-D-Lys(Fmoc)-OH: A Key to Peptide Purity. pharmachemmfg.com. [Link]

-

Digital.CSIC. (n.d.). Supporting Information. Digital.CSIC. [Link]

Sources

- 1. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. peptide.com [peptide.com]

- 9. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. bachem.com [bachem.com]

- 13. nbinno.com [nbinno.com]

Technical Monograph: Fmoc-Lys(Boc)-OH in Solid Phase Peptide Synthesis

This technical guide details the structural properties, chemical behavior, and operational protocols for Fmoc-Lys(Boc)-OH (

Executive Summary

Fmoc-Lys(Boc)-OH (CAS: 71989-26-9) represents the cornerstone of modern peptide synthesis for Lysine incorporation.[1][2] Its utility is derived from its orthogonal protection scheme : the base-labile Fmoc group protects the

Molecular Architecture & Orthogonality

The molecule is engineered to withstand the repetitive base treatments of Fmoc SPPS while remaining sensitive to the final acidic cleavage conditions.

-

-Amine Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved via

- -Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group masks the side-chain amine.[2] It is completely stable to piperidine but cleaves rapidly in Trifluoroacetic Acid (TFA), releasing the native Lysine side chain only during global deprotection/cleavage from the resin.

Visualization: Orthogonal Protection Mechanism

The following diagram illustrates the selective reactivity that defines this molecule's utility.

Caption: Schematic of orthogonal protection. Blue path indicates the standard SPPS workflow; Red dashed path indicates avoided side reactions.

Physicochemical Profile

Data consolidated from certificates of analysis and standard chemical databases.

| Property | Specification |

| Chemical Name | |

| CAS Number | 71989-26-9 |

| Molecular Formula | |

| Molecular Weight | 468.54 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 123–130 °C |

| Purity (HPLC) | |

| Solubility | Soluble in DMF, NMP, DMSO, DCM.[3][4][5][6] Slightly soluble in water.[5] |

| Storage | -20°C, desiccated. Protect from light. |

Operational Workflow: The "Self-Validating" Cycle

To ensure scientific integrity, every coupling step must be treated as a self-validating system. The protocol below integrates Process Analytical Technology (PAT) principles using colorimetric tests to verify reaction completion before proceeding.

Experimental Protocol: Standard Coupling Cycle

Reagents:

-

Solvent: Dimethylformamide (DMF) (Amine-free, HPLC grade).

-

Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Oxyma is preferred over HOBt due to safety and reduced racemization.

Step 1: Resin Preparation & Fmoc Removal

-

Swell resin in DMF for 20 minutes.

-

Add 20% Piperidine/DMF (5 mL per gram of resin). Agitate for 3 minutes. Drain.

-

Add fresh 20% Piperidine/DMF . Agitate for 10 minutes. Drain.

-

Wash: DMF (

min). -

Validation (Positive Control): Perform a Kaiser Test (Ninhydrin).

-

Result:Blue beads indicate free amines are present. Proceed to coupling.

-

Step 2: Activation & Coupling[7]

-

Dissolve Fmoc-Lys(Boc)-OH (3.0 eq relative to resin loading) in minimum DMF.

-

Add Oxyma Pure (3.0 eq).[6]

-

Add DIC (3.0 eq).[6]

-

Pre-activation: Allow mixture to react for 2–3 minutes. The solution typically turns yellow/orange.

-

Transfer activated solution to the resin vessel.[8]

-

Agitate for 45–60 minutes at room temperature.

Step 3: Validation (Negative Control)

-

Drain reaction mixture.

-

Wash: DMF (

min). -

Validation: Perform a Kaiser Test.

-

Result:Colorless/Yellow beads indicate >99% coupling efficiency (free amines consumed).

-

Failure Mode: If beads are blue, perform a "Double Coupling" (repeat Step 2 with fresh reagents).

-

Visualization: SPPS Decision Logic

Caption: Logic flow for Lysine incorporation. Diamond nodes represent critical Go/No-Go decision points based on colorimetric validation.

Troubleshooting & Critical Insights

Solubility & Aggregation

Fmoc-Lys(Boc)-OH is generally soluble. However, in hydrophobic peptide sequences, aggregation can occur after Lysine coupling due to inter-chain hydrogen bonding.

-

Solution: Use Pseudoproline dipeptides or perform couplings at elevated temperatures (50°C) if the sequence permits (Lysine is relatively resistant to racemization compared to Cys/His).

Racemization Risks

While low, racemization can occur during activation.

-

Mechanism: Formation of an oxazolone intermediate.

-

Mitigation: Use Oxyma/DIC (neutral pH activation) rather than HBTU/DIEA (basic activation). Excess base (DIEA) promotes proton abstraction from the

-carbon.

Side Reactions

-

Fmoc Loss: Prolonged storage in solution (especially with trace primary amines) can lead to slow Fmoc removal. Always prepare solutions fresh.

-

Diketopiperazine (DKP): If Lys is the 2nd or 3rd residue from the N-terminus, DKP formation is possible but less likely than with Pro/Gly.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

-

Sigma-Aldrich. (n.d.).[3] Fmoc-Lys(Boc)-OH Product Specification.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

- 1. peptide.com [peptide.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7 [sigmaaldrich.com]

- 4. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]

- 5. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 6. oxymapure.com [oxymapure.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. merckmillipore.com [merckmillipore.com]

Technical Guide: Orthogonal Protection Strategies in Solid Phase Peptide Synthesis (SPPS)

Executive Summary

The synthesis of complex peptides requires a rigorous chemical strategy to ensure precise amino acid assembly without uncontrolled polymerization.[1] This guide dissects the two dominant methodologies in Solid Phase Peptide Synthesis (SPPS): the Boc/Benzyl (tert-butyloxycarbonyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl) strategies. While Fmoc has become the industry standard due to its milder conditions and automation compatibility, Boc chemistry remains a critical tool for synthesizing "difficult," aggregation-prone sequences. This whitepaper provides a mechanistic deep dive, comparative analysis, and validated protocols for researchers in drug discovery.

Part 1: The Principle of Orthogonality

In peptide synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group without affecting others.[1] A successful SPPS strategy relies on three dimensions of protection:

-

The C-terminal Anchor: Links the peptide to the solid resin.

-

Temporary

-Amino Protection: Protects the N-terminus; removed after every coupling cycle. -

Permanent Side-Chain Protection: Protects reactive side chains (Lys, Asp, Cys, etc.); removed only after the full chain is assembled.

The choice between Fmoc and Boc dictates the entire chemical environment of the synthesis.

Visualization: The SPPS Logic Flow

The following diagram illustrates the iterative nature of SPPS and the critical decision points between Fmoc and Boc strategies.

Caption: Comparative workflow of Boc vs. Fmoc strategies demonstrating the divergence in deprotection and cleavage reagents.

Part 2: Mechanistic Deep Dive

The Fmoc Strategy (Base-Labile)

Mechanism: The Fmoc group is removed via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[2]

-

Reagent: Typically 20% Piperidine in DMF.

-

Process: The mild base abstracts the acidic proton from the fluorenyl ring (C9 position).[2][3] This destabilization causes the collapse of the carbamate, releasing CO₂, the free amine, and dibenzofulvene (DBF) .

-

The DBF Problem: DBF is highly reactive and can re-attach to the free amine.[2] Therefore, the deprotection reagent (piperidine) acts as a "scavenger," reacting with DBF to form a stable fulvene-piperidine adduct.

Advantages:

-

Orthogonality: Base-labile deprotection allows the use of acid-labile side-chain protectors (tBu, Trt, Boc), which are removed by TFA in the final step.

-

Safety: Avoids the use of Hydrofluoric Acid (HF).

-

Monitoring: The release of the UV-active DBF adduct allows for real-time monitoring of deprotection efficiency.

The Boc Strategy (Acid-Labile)

Mechanism: The Boc group is removed via Acidolysis .

-

Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Process: Protonation of the carbonyl oxygen leads to the cleavage of the tert-butyl cation (

). This cation is unstable and degrades into isobutylene and CO₂. -

The Scavenger Requirement: The generated

cations are electrophilic alkylating agents. Without scavengers, they will permanently modify nucleophilic side chains (e.g., alkylating the indole ring of Tryptophan).

Advantages:

-

Solvation: TFA is an excellent solvent that disrupts hydrogen bonding, making Boc chemistry superior for "difficult sequences" that aggregate and precipitate in DMF.

-

Cost: Boc-amino acids are generally cheaper to manufacture.[]

Part 3: Comparative Analysis & Decision Matrix

The choice of strategy should be data-driven. Use the table below to select the optimal methodology for your target peptide.

| Feature | Fmoc/tBu Strategy | Boc/Benzyl Strategy |

| Deprotection | 20% Piperidine (Base) | 50% TFA (Acid) |

| Final Cleavage | 95% TFA (Acid) | Anhydrous HF (High Hazard Acid) |

| Side Chain Stability | Good for acid-labile modifications (e.g., phospho-peptides). | Stable to base; poor for acid-sensitive groups. |

| Aggregation | High risk in DMF. Requires pseudoprolines or heating. | Low risk. TFA solubilizes aggregates effectively. |

| Automation | Excellent. Standard for modern synthesizers. | Difficult. Requires special resistant plumbing (Teflon/Kel-F). |

| Cost (Reagents) | Moderate (Piperidine/DMF). | High (HF lines, specialized vessels). |

Visualization: The Fmoc E1cB Mechanism

Understanding the elimination mechanism is crucial for troubleshooting incomplete deprotection.

Caption: The E1cB elimination pathway of Fmoc removal. Piperidine acts as both the base and the scavenger for the reactive dibenzofulvene (DBF).[2][3]

Part 4: Experimental Protocols

Protocol A: Standard Fmoc Deprotection (Batch Mode)

Objective: Removal of N-terminal Fmoc group without side-chain damage.

-

Reagent Preparation: Prepare 20% (v/v) Piperidine in DMF.

-

Optimization: For sequences prone to aspartimide formation, add 0.1M HOBt to the deprotection cocktail.

-

-

Drain: Remove solvent from the resin reaction vessel.

-

Short Treatment: Add mild base solution (approx. 5 mL per gram of resin). Agitate for 3 minutes . Drain.

-

Why? This removes the bulk of the Fmoc and neutralizes any acidic residue.

-

-

Long Treatment: Add fresh base solution. Agitate for 10–15 minutes . Drain.

-

Wash: Wash resin with DMF (

min) to ensure complete removal of piperidine.-

QC Check: Perform a Kaiser Test (ninhydrin). A blue bead indicates a free amine (successful deprotection).

-

Protocol B: Final Cleavage Cocktail (Fmoc Strategy)

Objective: Cleave peptide from resin and remove side-chain protectors (tBu, Trt, Pbf, Boc).[5]

Reagent K (Standard):

-

TFA: 82.5% (Solvent/Acid)

-

Phenol: 5% (Scavenger for Tyr/Trp)

-

Water: 5% (Scavenger for tBu cations)

-

Thioanisole: 5% (Scavenger for Met/Cys)

-

EDT (Ethanedithiol): 2.5% (Crucial for Cys/Trp protection)

Procedure:

-

Cool the cleavage cocktail to 0°C.

-

Add to dry resin.

-

Agitate at Room Temperature (RT) for 2–3 hours.

-

Precipitate peptide in cold Diethyl Ether.

Protocol C: Boc Deprotection & Neutralization

Objective: Removal of Boc group in harsh acidic conditions.[6]

-

Pre-wash: Wash resin with 50% TFA in DCM (

min). -

Deprotection: Treat with 50% TFA/DCM for 20 minutes .

-

Wash: Wash with DCM (

min). -

Neutralization: Critical Step. The amine is currently protonated (

). Treat with 10% Diisopropylethylamine (DIPEA) in DCM (

Part 5: Troubleshooting & Optimization

Aspartimide Formation (Fmoc)

In sequences containing Asp-Gly , Asp-Asn , or Asp-Ser , the base used for deprotection can catalyze a ring closure of the Aspartic acid side chain, forming an aspartimide intermediate. This results in racemization and

-

Solution: Use 0.1M HOBt in the piperidine deprotection solution. Alternatively, use less aggressive bases like piperazine, though reaction times must be extended.

Aggregation ("Difficult Sequences")

Inter-chain hydrogen bonding (beta-sheet formation) can cause the peptide-resin to collapse, preventing reagents from reaching the N-terminus. This is common in hydrophobic sequences (e.g., Amyloid beta).

-

Fmoc Solution: Use Pseudoproline dipeptides (e.g., Fmoc-Asp(OtBu)-Ser(PsiMe,Mepro)-OH) at strategic intervals (every 5-6 residues) to disrupt secondary structure.

-

Boc Solution: The TFA deprotection step naturally solvates and breaks up these aggregates.

Racemization of Cysteine and Histidine

Base-catalyzed racemization is a risk during Fmoc deprotection and coupling.

-

Solution: Use Trt (Trityl) protection for Cys and His to minimize electron-withdrawing effects that promote proton abstraction at the alpha-carbon. Keep coupling temperatures below 50°C for Cys residues.

References

-

Merrifield, R. B. (1963).[5][] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Carpino, L. A., & Han, G. Y. (1970).[8] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Lundt, B. F., et al. (1978).[9] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[9] International Journal of Peptide and Protein Research, 12(5), 258-268.[9] Link

Sources

Part 1: Physicochemical Identity & Core Specifications

[2]

For researchers in drug development and proteomics, precise characterization of starting materials is the first line of defense against synthesis failure.

| Parameter | Technical Specification |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysine |

| CAS Number | 71989-26-9 |

| Molecular Weight | 468.54 g/mol |

| Molecular Formula | |

| Appearance | White to off-white crystalline powder |

| Purity Standard | |

| Solubility | Soluble in DMF, DMSO, NMP, DCM; Slightly soluble in water |

| Melting Point | 130–135 °C (decomposition) |

| Storage | +2°C to +8°C (Desiccated); Stable for >2 years if kept dry |

Structural Insight:

The molecule consists of a central L-lysine backbone.[1] The

Part 2: The Mechanism of Orthogonality

In modern peptide synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting another.[2] Fmoc-Lys(Boc)-OH is the archetype of this principle.[3][4][5]

The "Two-Dimension" Protection Strategy:

-

Dimension 1 (Temporary): The Fmoc group is removed by mild base (typically 20% Piperidine in DMF). This exposes the

-amine for the next coupling cycle.[2] Crucially, the Boc group on the side chain remains completely stable under these basic conditions. -

Dimension 2 (Permanent): The Boc group remains intact throughout the entire assembly of the peptide chain. It is only removed during the final "global deprotection" step using high-concentration TFA, which simultaneously cleaves the peptide from the resin.

Visualization: Orthogonal Stability Logic

Caption: The orthogonal stability profile of Fmoc-Lys(Boc)-OH. The side-chain Boc group survives the basic conditions of Fmoc removal, ensuring lysine side-chain integrity until final cleavage.[1][2]

Part 3: Optimized Experimental Protocols

Preparation and Solubilization

Fmoc-Lys(Boc)-OH is hydrophobic. Improper solubilization leads to instrument line blockages or incomplete coupling.

-

Solvent: Dimethylformamide (DMF) is preferred over N-Methyl-2-pyrrolidone (NMP) for cost, though NMP offers better kinetics for difficult sequences.

-

Concentration: Standard concentration is 0.2 M to 0.5 M .

-

Procedure: Weigh the powder into a dry vessel. Add DMF.[6] Vortex or sonicate for 30–60 seconds. If the solution appears cloudy, add a small amount of DCM (Dichloromethane) to aid dissolution, provided your synthesizer lines are compatible.

Coupling Protocol (Dic/Oxyma Method)

This method is preferred over HATU for standard couplings due to lower racemization risks and cost-effectiveness.

Reagents:

-

Amino Acid: Fmoc-Lys(Boc)-OH (0.2 M in DMF)

-

Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 20 minutes.

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

-

Activation: Pre-mix Amino Acid (5 eq), DIC (5 eq), and Oxyma (5 eq) for 2 minutes. Note: Pre-activation ensures formation of the active ester.

-

Coupling: Add mixture to resin. Agitate at Room Temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling (Repeat step 4).

-

Colorless beads: Complete coupling.

-

-

Wash: Wash resin with DMF (3x) and DCM (3x).

Final Cleavage (Global Deprotection)

This step removes the Boc group and cleaves the peptide from the resin.

Cocktail Composition (Standard):

-

95% TFA (Trifluoroacetic acid)

-

2.5% TIS (Triisopropylsilane) - Scavenger for t-butyl cations

-

2.5%

Procedure:

-

Add cleavage cocktail to the dried resin.

-

Agitate for 2–3 hours at room temperature.

-

Precipitate the filtrate in cold diethyl ether (

). -

Centrifuge and wash the pellet 3x with cold ether.

Visualization: The SPPS Cycle

Caption: The standard SPPS cycle for incorporating Fmoc-Lys(Boc)-OH. Note the critical QC checkpoint (Kaiser Test) before proceeding.

Part 4: Quality Control & Troubleshooting

Common Impurities:

-

Fmoc-Lys(Boc)-OH Dipeptide: Can form during storage if moisture is present. Detectable by LC-MS (Mass shift +468 Da).

-

Free Lysine: Indicates loss of protecting groups.

-

Racemization: D-enantiomer content should be <0.5%. High base concentration or prolonged activation times increase this risk.

Analytical Validation: Upon receiving a new batch, verify identity via HPLC-MS .

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Expected Peak: Single sharp peak. Broadening may indicate hydrolysis.

-

Mass Spec: Look for

and

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Solubility | Cold solvent or old reagent | Sonicate at 30°C; add 10% DCM; check expiration. |

| Incomplete Coupling | Steric hindrance or aggregation | Use double coupling; switch to HATU/DIEA; increase temp to 50°C. |

| Side-Chain Modification | t-Butyl cation re-attachment | Increase TIS scavenger concentration in cleavage cocktail to 5%. |

References

-

PubChem. Compound Summary for CID 57651044: Fmoc-Lys(Boc)-OH. National Library of Medicine. Available at: [Link]

- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Albericio, F. (2000).Solid-Phase Synthesis: A Practical Guide. CRC Press. (Source for standard DIC/Oxyma protocols).

Key features of Fmoc-Lys(Boc)-OH for solid-phase peptide synthesis (SPPS).

The following technical guide is structured to provide actionable, high-level insights for researchers utilizing Fmoc-Lys(Boc)-OH in peptide drug development and proteomic research.

Executive Summary

Fmoc-Lys(Boc)-OH (N

This guide dissects the physicochemical properties, coupling dynamics, and deprotection mechanisms of Fmoc-Lys(Boc)-OH. It provides self-validating protocols designed to minimize common synthetic errors such as aggregation, incomplete coupling, and alkylation side-reactions during cleavage.[2]

Molecular Architecture & Orthogonality

The utility of Fmoc-Lys(Boc)-OH relies on the "Orthogonal Protection Strategy."[2] This concept ensures that the side-chain protection remains intact throughout the iterative assembly of the peptide backbone, only to be removed during the final global cleavage.

The Chemical Logic

- -Amine Protection (Fmoc): The Fluorenylmethoxycarbonyl (Fmoc) group is sensitive to mild bases (e.g., 20% Piperidine). Its removal drives the synthesis cycle.

- -Amine Protection (Boc): The tert-Butyloxycarbonyl (Boc) group masks the nucleophilic side-chain amine.[2][3][4] It is stable to piperidine but cleaves rapidly in high concentrations of Trifluoroacetic Acid (TFA).

Visualization of Orthogonality

The following diagram illustrates the divergent cleavage pathways that define this reagent's utility.

Caption: Orthogonal cleavage pathways. Red path indicates iterative synthesis steps; Green path indicates final resin cleavage.[2]

Physicochemical Profile & Handling

Precise handling is required to maintain the enantiomeric purity and coupling efficiency of the reagent.

| Property | Specification | Operational Note |

| CAS Number | 71989-26-9 | Verify identity before use.[2] |

| Molecular Weight | 468.5 g/mol | Use this value for stoichiometric calculations.[2] |

| Solubility | Soluble in DMF, NMP, DCM | Dissolve in DMF for coupling; avoid heating >40°C to prevent Fmoc degradation. |

| Melting Point | 130–135 °C (dec.)[5] | High purity samples should fall within this narrow range. |

| Storage | +2°C to +8°C | Keep desiccated.[2] Moisture hydrolyzes the Fmoc group over time. |

| Enantiomeric Purity | L-isomer (>99.5%) | Critical for preventing racemate incorporation in therapeutics.[2] |

SPPS Workflow Integration

The following protocol is a self-validating system . It incorporates checkpoints (Kaiser Test) to ensure chemical fidelity before proceeding to the next step.

Standard Coupling Protocol (0.1 mmol scale)

Reagents:

-

Activator: HBTU (0.5 M in DMF) or DIC/Oxyma.

-

Base: DIPEA (Diisopropylethylamine).[6]

-

Solvent: DMF (Dimethylformamide), HPLC grade.

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell resin in DCM (20 min), then wash with DMF (3x).

-

-

Fmoc Deprotection (Cycle Start):

-

Treat resin with 20% Piperidine/DMF (2 x 10 min).

-

Wash with DMF (5x) to remove piperidine. Note: Residual piperidine causes fulvene adducts during coupling.[2]

-

-

Validation Point A (The "Blank"):

-

Perform Kaiser Test . Result must be Blue (positive for free amine). If colorless, deprotection failed.

-

-

Activation:

-

Coupling:

-

Add activated mixture to resin.[2] Shake at Room Temp for 45–60 min.

-

-

Validation Point B (Completion Check):

-

Wash resin with DMF (3x).[6]

-

Perform Kaiser Test . Result must be Colorless/Yellow (negative for free amine).

-

Decision Matrix:

-

Colorless: Proceed to next cycle.

-

Blue: Recouple (Double Coupling) using fresh reagents.

-

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/DIPEA/DMF to block any unreacted amines, preventing deletion sequences.

-

Global Deprotection & Cleavage

The removal of the Boc group generates a reactive tert-butyl cation. If not scavenged, this cation will alkylate Tryptophan, Methionine, or Cysteine residues.

Cleavage Cocktail (Reagent K analogue):

-

TFA: 92.5% (Cleaves linker and Boc)

-

TIS (Triisopropylsilane): 2.5% (Scavenges cations)

-

Water: 2.5% (Hydrolyzes adducts)

-

DODT (if Cys present): 2.5%

Mechanism:

Comparative Analysis: When to use Lys(Boc)?

While Lys(Boc) is the standard, specific applications require alternative protection schemes.

| Feature | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Mtt)-OH | Fmoc-Lys(Alloc)-OH |

| Side-Chain Lability | Acid (High conc.[1][2][3] TFA) | Acid (Dilute 1% TFA) | Pd(0) Catalyst (Neutral) |

| Orthogonality | Standard | Quasi-Orthogonal | Fully Orthogonal |

| Primary Use Case | Standard linear peptides | Branching, Cyclization, Dye Labeling | On-resin modification requiring base stability |

| Cost | Low | High | High |

| Risk | t-Butyl alkylation | Premature loss if acidic coupling used | Catalyst poisoning |

Troubleshooting & Optimization

Aggregation (The "Difficult Sequence")

Lysine is bulky, but its side chain is flexible. However, in hydrophobic sequences, aggregation can hinder coupling.

-

Solution: Use "Magic Mixture" solvents (DMF/DCM/NMP blends) or elevate temperature to 50°C during coupling (Microwave SPPS).

Incomplete Boc Removal

Rare, but can occur if the peptide precipitates in high-concentration TFA.

Racemization

Fmoc-Lys(Boc)-OH is relatively resistant to racemization compared to Cys or His.[2]

-

Control: Maintain pre-activation times under 2 minutes. Use Oxyma Pure instead of HOBt if racemization is detected.

Workflow Visualization

Caption: Self-validating SPPS cycle for Fmoc-Lys(Boc)-OH insertion. Diamond nodes represent critical quality control checkpoints.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Bachem. (n.d.). Fmoc-Lys(Boc)-OH Technical Data Sheet. Bachem Product Catalog. Link

-

Sigma-Aldrich. (n.d.).[2] Fmoc-Lys(Boc)-OH Product Specification. Merck/Sigma-Aldrich.[2] Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[2] Link

Sources

Mastering Orthogonality: A Technical Guide to Fmoc-Lys(Boc)-OH in Solid Phase Peptide Synthesis

Executive Summary This technical guide addresses the strategic application of Fmoc-Lys(Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-L-lysine) in Solid Phase Peptide Synthesis (SPPS).[1] It is designed for researchers requiring a robust understanding of orthogonal protection mechanisms to minimize side reactions such as branching, racemization, and cation-induced alkylation.

Part 1: The Principle of Orthogonality[2]

In peptide chemistry, orthogonality refers to the ability to selectively deprotect one functional group in the presence of others using completely different chemical mechanisms.[]

For Lysine, a diamino acid, distinguishing between the

Fmoc-Lys(Boc)-OH represents the gold standard of the Fmoc/tBu strategy because it utilizes two mutually exclusive lability profiles:

-

Base-Lability (Fmoc): The N-terminal Fmoc group is removed by secondary amines (Piperidine) to propagate the peptide chain.

-

Acid-Lability (Boc): The side-chain Boc group is stable to base but is removed by strong acids (TFA) during the final cleavage step.[1][3]

Mechanism Visualization

The following diagram illustrates the chemical logic of this orthogonal system.

Figure 1: The orthogonal deprotection pathway of Fmoc-Lys(Boc)-OH. Note that the Boc group remains intact during the repetitive basic conditions of the SPPS cycle.

Part 2: Chemical Profile & Properties[3][4]

Before initiating synthesis, verify the reagent quality. High-purity Fmoc-Lys(Boc)-OH is essential to prevent deletion sequences.[1]

Table 1: Technical Specifications of Fmoc-Lys(Boc)-OH

| Property | Specification | Operational Note |

| CAS Number | 71989-26-9 | Verify against CoA. |

| Formula | MW: 468.5 g/mol .[3] | |

| Solubility | DMF, NMP, DMSO | Poor solubility in DCM; pre-dissolve in DMF. |

| Chirality | L-Isomer | Ensure <0.5% D-isomer to prevent racemization. |

| Storage | +2°C to +8°C | Keep desiccated. Hygroscopic. |

Part 3: Operational Protocol (SPPS Workflow)

This protocol assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide) loaded at 0.5–0.8 mmol/g.

Step 1: Resin Preparation (Swelling)

Dry resin beads trap reactive sites. Solvation is required for diffusion.

-

Action: Swell resin for 20–30 minutes in DMF.

-

Why: Ensures the polymer matrix expands, exposing the internal linker sites [1].

Step 2: Fmoc Deprotection[6][7]

-

Reagent: 20% Piperidine in DMF (v/v).

-

Protocol:

-

Add solution, shake for 3 minutes (Initial burst).

-

Drain.

-

Add fresh solution, shake for 10–12 minutes.

-

-

Mechanism: Piperidine induces

-elimination of the Fmoc group, releasing dibenzofulvene.[5] -

Validation: The UV absorbance of the dibenzofulvene-piperidine adduct can be monitored at 301 nm to quantify deprotection efficiency [2].

Step 3: Activation and Coupling

Direct reaction of carboxylic acids with amines is slow. We must convert the carboxyl group of Fmoc-Lys(Boc)-OH into an active ester.

-

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HBTU / DIEA.

-

Ratio: 4:4:8 (AA : Activator : Base) relative to resin loading.

-

-

Protocol:

-

Dissolve Fmoc-Lys(Boc)-OH and activator in minimal DMF.

-

Add to resin.[6]

-

Shake for 45–60 minutes at Room Temp.

-

-

Critical Check: Perform a Kaiser Test (Ninhydrin).

-

Blue Beads: Incomplete coupling (Repeat step).

-

Colorless Beads: Complete coupling (Proceed).

-

Workflow Visualization

Figure 2: The iterative SPPS cycle for incorporating Lysine. The Kaiser test serves as the "Gatekeeper" for quality control.

Part 4: Troubleshooting & Optimization

Aggregation (The "Difficult Sequence")

Lysine residues can participate in hydrogen bonding that collapses the peptide chain (aggregation), making the N-terminus inaccessible.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts like 0.1M LiCl to the coupling buffer to disrupt secondary structures.

Diketopiperazine Formation

If Lysine is the 2nd or 3rd residue from the C-terminus (especially with Proline or Glycine), the free amine can attack the C-terminal ester, cleaving the dipeptide from the resin.

-

Prevention: Use Trityl-based resins (2-CTC) which are sterically bulky, or perform the coupling of the 3rd residue rapidly with high activation (HATU) [3].

Part 5: Cleavage and Isolation[10]

The final step removes the resin and the Boc protecting group simultaneously.[1][7] The Boc group releases a tert-butyl cation (

Table 2: Cleavage Cocktail Formulations

| Cocktail Name | Composition (v/v) | Application |

| Standard (TFA/TIPS) | 95% TFA, 2.5% TIPS, 2.5% | General peptides (No Cys/Met/Trp). |

| Reagent K | 82.5% TFA, 5% Phenol, 5% | Complex peptides containing Cys, Met, Trp, Tyr.[8] |

| Reagent B | 88% TFA, 5% Phenol, 5% | Alternative for Trp-containing peptides.[9] |

Protocol:

-

Wash resin with DCM to remove traces of DMF (DMF can cause TFA salts to remain soluble).

-

Add Cleavage Cocktail (10 mL per gram of resin).

-

Shake for 2–3 hours.

-

Filter resin; collect filtrate.[6]

-

Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (ratio 1:10).

-

Centrifuge and dry pellet.

References

-

ResearchGate. Side reactions in the SPPS of Cys-containing peptides. Available at: [Link]

-

AAPPTec. Cleavage Cocktails and Reagents. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. nbinno.com [nbinno.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Preliminary Considerations for Using Fmoc-Lys(Boc)-OH in Novel Peptide Sequences

Executive Summary

The incorporation of Fmoc-Lys(Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-t-butyloxycarbonyl-L-lysine) is a foundational strategy in Solid Phase Peptide Synthesis (SPPS).[1][2][3][4] While considered a standard building block, its successful deployment in new or difficult peptide sequences requires rigorous preliminary analysis. This guide moves beyond basic protocol listing to examine the causality between sequence architecture, resin selection, and cleavage dynamics.

Failure to account for the t-butyl cation generation during the final cleavage step or the aggregation potential of the specific sequence can lead to significant yield loss and complex impurity profiles (e.g., alkylated tryptophan). This document outlines a self-validating workflow to ensure high-fidelity synthesis.

The Chemical Foundation: Orthogonality & Mechanism

The utility of Fmoc-Lys(Boc)-OH rests on the principle of orthogonality . The

The Protection Strategy

-

Fmoc Removal (Base): 20% Piperidine in DMF removes the Fmoc group via a

-elimination mechanism, releasing dibenzofulvene. The Boc group remains stable, preventing branching or side-chain acylation.[] -

Boc Removal (Acid): High-concentration Trifluoroacetic Acid (TFA) cleaves the Boc carbamate, releasing the free amine and generating tert-butyl cations .[1]

Critical Risk: The generated tert-butyl cations are highly reactive electrophiles.[1] Without adequate scavenging, they will alkylate nucleophilic side chains (Trp, Cys, Met, Tyr), irreversibly damaging the peptide.

Visualization of Orthogonal Workflow

The following diagram illustrates the distinct chemical pathways for backbone elongation versus side-chain deprotection.

Figure 1: The orthogonal protection strategy separating base-labile backbone elongation from acid-labile side-chain deprotection.[1]

Pre-Synthesis Sequence Audit

Before weighing any reagents, the new peptide sequence must be audited to determine if standard protocols are sufficient or if "difficult sequence" modifications are required.

Aggregation Prediction

Lysine is generally a solubilizing residue due to its charge. However, if Fmoc-Lys(Boc)-OH is placed adjacent to hydrophobic patches (e.g., Val-Ile-Ala-Leu), the sequence may aggregate on-resin (beta-sheet formation).[1]

-

Diagnostic: If the sequence contains >5 consecutive hydrophobic residues, standard DMF solvation may fail.

-

Mitigation: Use Pseudoprolines or switch solvent to NMP or DMSO/DMF (1:1) for coupling steps involving Lys and its neighbors.

Resin Selection Criteria

The choice of resin dictates the C-terminal modification and the spacing of peptide chains, which influences aggregation.

| Parameter | Recommendation for Fmoc-Lys(Boc)-OH Sequences | Rationale |

| Resin Type | Rink Amide (for amides) or Wang (for acids) | Standard compatibility.[1] For long peptides (>30AA), use TentaGel (PEG-PS) to reduce aggregation.[1] |

| Loading | Low Loading (0.2 - 0.4 mmol/g) | High loading increases steric crowding, promoting aggregation and incomplete coupling of the bulky Lys(Boc). |

| Linker | Acid Labile (TFA) | Must match the Boc deprotection condition (95% TFA) to allow simultaneous cleavage and deprotection. |

Coupling Protocols & Optimization

Fmoc-Lys(Boc)-OH is sterically moderate.[1] It couples easier than Val/Ile but harder than Gly/Ala.

Solubility

Fmoc-Lys(Boc)-OH is highly soluble in DMF and NMP.[1]

-

Standard: 0.5 M in DMF.

-

Troubleshooting: If precipitation occurs (rare), mild heating (40°C) or addition of NMP resolves it immediately.

Activation Strategies

Avoid over-activation which can lead to racemization, although Lys is less prone to this than Cys or His.

-

Standard Protocol (High Fidelity):

-

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

-

Ratio: 1:1:1 (AA:DIC:Oxyma).

-

Benefit: Neutral pH, suppresses racemization, excellent for standard couplings.

-

-

Difficult Coupling (Steric Bulk):

-

Reagents: HATU + DIPEA (Diisopropylethylamine).

-

Ratio: 1:0.95:2 (AA:HATU:DIPEA).

-

Warning: Use slightly less HATU than AA to prevent guanidinylation of the N-terminus.

-

The Critical Step: Cleavage & Scavenging

This is the most common failure point when using Fmoc-Lys(Boc)-OH.[1] The removal of the Boc group generates a massive amount of tert-butyl cations . If these are not "scavenged," they will re-attach to the peptide.

The Scavenging Mechanism

The cleavage cocktail must contain nucleophiles (scavengers) that are more reactive than the peptide's side chains.

Figure 2: The competition between scavengers and peptide residues for the reactive t-butyl cation released during Boc deprotection.[1]

Scavenger Cocktail Selection

Select the cocktail based on the other amino acids in your sequence.

| Sequence Composition | Recommended Cocktail (Reagent K) | Composition (v/v) | Role of Components |

| Standard (No Cys/Met/Trp) | TFA / Water / TIS | 95% / 2.5% / 2.5% | Water: Hydrolyzes cations.[1] TIS (Triisopropylsilane): Traps cations. |

| Contains Met or Trp | Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Phenol/Thioanisole: Protects Trp/Tyr. EDT: Prevents Met oxidation. |

| Contains Cys | TFA / EDT / Water / TIS | 94% / 2.5% / 2.5% / 1% | EDT (Ethanedithiol): Critical to prevent t-butyl alkylation of Cys sulfhydryls.[1] |

Protocol Note: Ensure the cleavage reaction runs for at least 2-3 hours . Boc removal is generally fast, but Pbf (Arg) and Trt (Cys) removal can be slower.

Quality Control & Troubleshooting

After ether precipitation and lyophilization, analyze the crude peptide.

Analytical HPLC/MS

-

Target Mass: Calculated MW.

-

Common Impurity (+56 Da): Indicates incomplete Boc removal OR t-butyl alkylation.[1]

-

Differentiation: If the +56 peak disappears after re-treating with fresh TFA/Scavengers, it was incomplete deprotection. If it remains, it is irreversible alkylation (likely on Trp or Cys).

-

-

Common Impurity (+18 Da): Aspartimide formation (if Asp-Gly or Asp-Ser is present).[1]

Storage

Fmoc-Lys(Boc)-OH raw material should be stored at +2°C to +8°C in a desiccator.[1] It is stable for years if kept dry.

References

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (2000). Link[1]

-

Mechanisms of Aspartimide Formation in Peptide Synthesis. Journal of Peptide Science. (2010). Link[1]

-

Use of Scavengers in the TFA Cleavage of Peptides. Thermo Fisher Scientific Technical Guide. Link

-

Fmoc-Lys(Boc)-OH Product Data & Solubility. ChemPep Inc. Link

-

Prevention of t-Butylation of Tryptophan during TFA Cleavage. International Journal of Peptide and Protein Research. (1990).[1] Link

Sources

Methodological & Application

Standard protocol for coupling Fmoc-Lys(Boc)-OH in SPPS.

Application Note & Standard Operating Procedure

Executive Summary: The Orthogonality Principle

In Solid-Phase Peptide Synthesis (SPPS), the incorporation of Lysine requires rigorous control over its reactive

- -Amine (Fmoc): Base-labile (removed by Piperidine).[1]

- -Amine (Boc): Acid-labile (stable to Piperidine; removed by TFA).

This guide moves beyond basic textbook instructions, providing a field-validated protocol optimized for high purity, minimal aggregation, and suppression of deletion sequences.

Strategic Reagent Selection

The choice of coupling reagents dictates the crude purity. While HBTU is common, DIC/Oxyma Pure is recommended for modern workflows due to superior safety profiles (non-explosive) and reduced racemization risks compared to benzotriazole-based reagents (HOBt/HBTU).

Table 1: Coupling Reagent Comparison

| Feature | DIC / Oxyma Pure (Recommended) | HBTU / DIEA (Traditional) | HATU / DIEA (Difficult Sequences) |

| Mechanism | Carbodiimide-mediated active ester | Uronium salt activation | Aza-benzotriazole uronium activation |

| Racemization | Lowest | Low to Moderate | Low |

| Steric Power | High (Excellent for bulky residues) | Moderate | Very High |

| Base Req. | Base-free during activation (prevents premature Fmoc removal) | Requires DIEA (Base) | Requires DIEA (Base) |

| By-products | Diisopropylurea (soluble in DMF) | Tetramethylurea | Tetramethylurea |

Core Protocol: Fmoc-Lys(Boc)-OH Coupling

Prerequisites:

-

Resin: Rink Amide or Wang Resin (0.3 – 0.6 mmol/g loading).

-

Solvent: DMF (Amine-free, HPLC grade).

-

Stoichiometry: 5.0 equivalents relative to resin loading.

Phase A: Resin Preparation & Deprotection

-

Swelling: Suspend resin in DMF for 20–30 minutes to solvate the polymer matrix.

-

Fmoc Removal:

-

Add 20% Piperidine in DMF (v/v).

-

Step 1: Incubate 3 minutes (drain).

-

Step 2: Incubate 10 minutes (drain).

-

Note: Two stages prevent by-product re-attachment.[2]

-

-

Wash: Flow DMF through resin (

min) to remove all traces of piperidine. Residual base will prematurely cleave the Fmoc of the incoming Lysine.

Phase B: Activation & Coupling (DIC/Oxyma Method)

Rationale: In situ activation is preferred to minimize the lifetime of the highly reactive O-acylisourea intermediate, reducing racemization.

-

Preparation:

-

Weigh 5.0 eq of Fmoc-Lys(Boc)-OH.

-

Weigh 5.0 eq of Oxyma Pure.

-

Dissolve both in minimal DMF (concentration ~0.2 M to 0.5 M).

-

-

Activation:

-

Add 5.0 eq of DIC (Diisopropylcarbodiimide).

-

Crucial: Allow pre-activation for only 2–3 minutes .

-

-

Coupling:

-

Transfer the activated solution immediately to the resin.[2]

-

Reaction Time:

-

Room Temp: 60–90 minutes with orbital shaking.

-

Microwave (75°C): 5 minutes (Ensure

is controlled to prevent Boc thermolysis).

-

-

-

Wash: Drain and wash with DMF (

min).

Phase C: Monitoring (The Kaiser Test)

Never proceed blindly. Verify coupling efficiency using the Kaiser (Ninhydrin) Test.[2]

-

Reagents: Ninhydrin, Phenol, KCN/Pyridine.[3]

-

Procedure: Take a few resin beads, add 2 drops of each solution, heat at 100°C for 2 mins.

-

Interpretation:

-

Colorless/Yellow: Negative (Coupling Complete).

Proceed to next cycle. -

Blue/Purple: Positive (Free Amines present).

Re-couple .

-

Visualizing the Workflow

The following diagram illustrates the logical flow and chemical orthogonality essential for Lys(Boc) incorporation.

Figure 1: Standard SPPS Cycle for Fmoc-Lys(Boc)-OH highlighting the decision matrix for quality control and the orthogonal protection strategy.

Troubleshooting & Optimization

Even with standard protocols, "difficult sequences" (aggregation-prone regions) can hinder coupling.

Common Issues & Solutions

-

Incomplete Coupling (Positive Kaiser Test):

-

Cause: Steric hindrance or aggregation (beta-sheet formation).

-

Solution: Perform a Double Couple . Do not just extend time; drain the vessel and add fresh activated reagents.

-

Advanced Solution: Switch to HATU/DIEA for this specific step. HATU is a more potent activator but should be used sparingly to minimize costs.

-

-

Aggregation (The "Difficult Sequence"):

-

Premature Fmoc Removal:

-

Cause: Presence of secondary amines or excess base in the coupling mixture.

-

Prevention:[5] Use base-free activation (DIC/Oxyma) whenever possible.

-

Final Cleavage (Boc Removal)

The Boc group on the Lysine side chain is removed simultaneously with the peptide cleavage from the resin.

-

Cocktail: Reagent K or similar (TFA / Phenol / Water / Thioanisole / EDT).

-

Standard Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Mechanism: Acidolysis.[1][6] The tert-butyl cation is generated and scavenged by TIS/Water to prevent re-alkylation of the peptide (e.g., onto Trp or Met residues).

References

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Retrieved from [Link]

-

University of California, Irvine (Nowick Lab). (n.d.). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

Advanced Application Note: Fmoc Deprotection of Fmoc-Lys(Boc)-OH

Executive Summary

This guide details the deprotection methodology for Fmoc-Lys(Boc)-OH (

Scientific Foundation: The Orthogonal Strategy

The Chemical Logic

Fmoc-Lys(Boc)-OH relies on a "Base-Labile / Acid-Labile" orthogonal protection scheme.

-

Fmoc (

): Cleaved by secondary amines (bases) via -

Boc (

): Stable to bases; cleaved only by strong acids (e.g., TFA).

This separation allows the iterative extension of the peptide backbone without exposing the reactive

Mechanistic Pathway

The deprotection of Fmoc is not a simple hydrolysis but a base-catalyzed

-

Proton Abstraction: The base removes the acidic proton from the fluorenyl ring (pKa ~21).

-

Elimination: The unstable intermediate collapses to release the free amine, CO₂, and dibenzofulvene (DBF) .

-

Scavenging: This is the critical step. DBF is a highly reactive electrophile.[3] If not scavenged, it will re-attach to the newly liberated amine. The deprotection reagent (e.g., piperidine) acts as a nucleophile to trap DBF as a stable adduct.[2]

Figure 1: Mechanistic pathway of Fmoc removal. The base serves a dual role: catalyst for elimination and scavenger for the reactive byproduct.[2][4]

Standard Operating Protocol (SOP)

Reagents & Preparation

-

Standard Reagent: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide).[5]

-

Why Piperidine? It is a secondary amine with optimal basicity (pKa ~11.1) to drive the elimination and high nucleophilicity to scavenge DBF efficiently.[2]

-

Solvent: DMF is preferred for its ability to solvate the resin and the growing peptide chain, preventing aggregation.

Step-by-Step Workflow

This protocol assumes a standard 0.1 mmol scale on polystyrene or PEG-based resin.

-

Ensure the resin is fully solvated in DMF for 20 minutes prior to reaction to expose reactive sites.

Step 2: Initial Deprotection (The "Flash" Step)

-

Add 5 mL of 20% Piperidine/DMF .

-

Agitate for 3 minutes .

-

Drain.

-

Rationale: This short step removes the bulk of the Fmoc groups and, more importantly, flushes out the high concentration of generated DBF, preventing equilibrium reversal.

Step 3: Secondary Deprotection (The "Completion" Step)

-

Add 5 mL of 20% Piperidine/DMF .

-

Agitate for 10-12 minutes .

-

Drain.

-

Rationale: Drives the reaction to completion (>99%).

Step 4: The Wash Cycle (Critical)

-

Wash with DMF (5 x 1 min).

-

Rationale: Complete removal of piperidine is essential. Residual base will prematurely deprotect the next incoming Fmoc-amino acid during the coupling step (which uses base-sensitive active esters), leading to double insertion (e.g., Lys-Lys-Lys).

Validation: The Kaiser Test

Visually confirm deprotection before proceeding.

-

Take a few resin beads.

-

Add 1 drop each of: Ninhydrin (5% in ethanol), Phenol (80% in ethanol), KCN (2% in pyridine).

-

Heat at 100°C for 2 minutes.

-

Blue/Purple Beads: Free amine present (Deprotection Successful).

-

Yellow/Clear Beads: Protected amine (Incomplete).

-

Advanced & Green Alternatives

Regulatory pressure on DMF (reprotoxic) and Piperidine (controlled precursor) is driving the shift toward greener SPPS.

Green Deprotection Cocktail

Reagent: 5% Piperazine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in NBP (N-butylpyrrolidinone) or 2-MeTHF.

-

Piperazine: A safer, solid secondary amine. Less regulated than piperidine.

-

DBU: A non-nucleophilic superbase. It accelerates the proton abstraction step significantly but cannot scavenge DBF. Piperazine acts as the scavenger.

Comparative Analysis

| Feature | Standard (Piperidine/DMF) | Green (Piperazine/DBU/NBP) |

| Kinetics | Fast (<15 min) | Very Fast (<10 min) |

| Safety | High Toxicity (DMF), Regulated (Piperidine) | Lower Toxicity, Non-regulated |

| Scavenging | Excellent (Piperidine) | Good (Piperazine) |

| Risk | Aspartimide formation (Low) | High Aspartimide Risk (DBU is strong) |

| Cost | Low | Moderate |

Critical Note on DBU: While DBU is faster, it promotes Aspartimide formation (a side reaction where the backbone attacks the Asp side chain).[7] If your peptide contains Asp(OtBu), add 0.1 M HOBt or 5% Formic Acid to the deprotection cocktail to suppress this side reaction.

Experimental Workflow Diagram

Figure 2: Optimized SPPS Deprotection Cycle for Fmoc-Lys(Boc)-OH.

Troubleshooting & Quality Control

Incomplete Deprotection

If the Kaiser test remains negative or UV monitoring shows a slow release of DBF:

-

Cause: Aggregation of the peptide chain (common in "difficult sequences" with beta-sheet potential).

-

Solution:

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection mixture to disrupt hydrogen bonding.

-

Heat: Perform deprotection at 40°C (Microwave assisted). Note: Do not exceed 50°C for Lys(Boc) to avoid side-chain instability.

-

Stronger Base: Switch to the DBU/Piperazine cocktail (see Section 4.1).

-

Premature Boc Removal

-

Symptom: Mass spec shows [M-100] peaks (loss of Boc).

-

Cause: Contamination of the deprotection mixture with acids, or excessive heating (>60°C).

-

Verification: Boc is stable to 20% Piperidine. Ensure all glassware is free of TFA traces.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[3][5][4][6][7][8][][10][11][12] Link

-

Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[8] RSC Advances. Link

-

Albercio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Link

-

Merck/Sigma-Aldrich. (2023). Fmoc Solid Phase Peptide Synthesis Protocol. Link

Sources

- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. peptide.com [peptide.com]

- 12. A new green solvent for solid phase peptide synthesis [cem.com]

Application Note: Strategic Use of Fmoc-Lys(Boc)-OH in Modified Peptide Synthesis

[1]

Executive Summary: The "Negative Space" Strategy

In the synthesis of modified peptides (e.g., ADCs, stapled peptides, FRET probes), the challenge is rarely just how to modify a residue, but how to prevent modification of others.

Fmoc-Lys(Boc)-OH (N

-

Base (Piperidine/DBU) used for Fmoc removal.

-

Dilute Acid (1% TFA) used for Mtt/Mmt removal.

-

Hydrazine used for ivDde removal.

By using Fmoc-Lys(Boc)-OH for "native" lysine residues, you create a negative space —a set of residues that remain inert while you perform complex on-resin chemistry (cyclization, labeling, lipidation) on other orthogonally protected sites (e.g., Lys(Alloc) or Lys(Mtt)).

Strategic Positioning in Orthogonal Workflows

To synthesize a peptide with site-specific modifications, one must select the correct Lysine derivative based on the deprotection hierarchy.

Table 1: Lysine Protecting Group Hierarchy

| Derivative | Side-Chain Protecting Group | Removal Condition | Stability (Orthogonality) | Application |

| Fmoc-Lys(Boc)-OH | t-Boc (tert-butyloxycarbonyl) | 95% TFA (Final Cleavage) | Stable to Base, Pd(0), Hydrazine, Dilute Acid | The "Anchor": Use for all Lysines that must remain unmodified (native) in the final sequence. |

| Fmoc-Lys(Mtt)-OH | Mtt (4-methyltrityl) | 1% TFA / DCM | Stable to Base, Pd(0) | Acid-Labile Site: For on-resin modification sensitive to Pd or hydrazine. |

| Fmoc-Lys(Alloc)-OH | Alloc (allyloxycarbonyl) | Pd(PPh | Stable to Base, Acid | The Gold Standard: Fully orthogonal for on-resin labeling/cyclization. |

| Fmoc-Lys(ivDde)-OH | ivDde | 2% Hydrazine / DMF | Stable to Acid, Pd(0) | Base-Labile Site: Useful when avoiding heavy metals (Pd), but risk of Fmoc migration. |

Visualization: The Orthogonal Deprotection Workflow

The following diagram illustrates a dual-modification strategy where Fmoc-Lys(Boc)-OH preserves the native lysine while Fmoc-Lys(Alloc)-OH allows for specific on-resin labeling.

Caption: Workflow demonstrating the stability of Lys(Boc) during selective Alloc removal and subsequent modification.

Detailed Protocols

Protocol A: Standard Incorporation (The Foundation)

Objective: High-efficiency coupling of Fmoc-Lys(Boc)-OH to prevent deletion sequences. Context: Lysine is bulky; steric hindrance can lower coupling yields, especially in aggregated sequences.

-

Reagents:

-

Fmoc-Lys(Boc)-OH (5.0 eq relative to resin loading).

-

Activator: DIC (5.0 eq) / Oxyma Pure (5.0 eq) or HCTU (4.9 eq) / DIPEA (10 eq).

-

Solvent: DMF (N,N-dimethylformamide).

-

-

Procedure:

-

Monitoring: Perform a Kaiser Test. If blue (positive), re-couple using HATU/HOAt.

-

Critical Note: Do not use base-mediated coupling (HATU/DIPEA) for long periods if Cys(Trt) is present near the C-terminus to avoid racemization, though Lys(Boc) itself is resistant to racemization.

Protocol B: Post-Cleavage Global Modification (Solution Phase)

Objective: Use Fmoc-Lys(Boc)-OH to generate free amines for global modification (e.g., PEGylation) after cleavage. Scenario: You want to attach a PEG chain to all Lysine residues in the sequence.

-

Synthesis: Assemble peptide using Fmoc-Lys(Boc)-OH at all desired conjugation sites.

-

Cleavage:

-

Cocktail: TFA (92.5%), TIS (2.5%), H

O (2.5%), DODT (2.5%). -

Time: 2–3 hours at RT.

-

Result: The Boc group is removed, yielding a free

-amine.

-

-

Work-up: Precipitate in cold diethyl ether; centrifuge and wash 3x. Lyophilize.

-

Conjugation (PEGylation):

-

Dissolve peptide in PBS (pH 7.4) or Borate Buffer (pH 8.5).

-

Add PEG-NHS Ester (1.2 – 2.0 equivalents per Lysine).

-

React for 1–2 hours at RT.

-

Purification: Isolate mono/di-PEGylated species via RP-HPLC or Size Exclusion Chromatography (SEC).

-

Troubleshooting & Critical Parameters

Solubility & Aggregation

Fmoc-Lys(Boc)-OH is highly soluble in DMF. However, sequences rich in Lys(Boc) can form "difficult sequences" due to backbone hydrogen bonding (aggregation).

-

Solution: Use Pseudoproline dipeptides (Fmoc-Ala-Thr(PsiMe,MePro)-OH) at intervals before the Lysine block to disrupt secondary structure.

-

Alternative: Switch to Fmoc-Lys(Boc)-OH in combination with PEG-based resins (e.g., ChemMatrix) which swell better for hydrophobic protected peptides.

Side Reactions: Aspartimide Formation

While Lys(Boc) itself is stable, if it follows an Aspartic Acid (e.g., Asp-Lys sequence), the steric bulk of the Boc group can influence the rate of aspartimide formation (a side reaction where Asp cyclizes).

-

Mitigation: Add 0.1M HOBt to the piperidine deprotection solution during the synthesis of the Asp-Lys region to suppress aspartimide formation.

Incomplete Boc Removal

Rare, but possible in "sticky" peptides.

-

Diagnosis: Mass spec shows +100 Da (Boc) or +56 Da (t-butyl adduct).

-

Fix: Extend cleavage time to 4 hours or use a "Reagent K" cocktail (TFA/Phenol/Water/Thioanisole/EDT).

References

-

Standard Fmoc SPPS Protocols & Mechanisms

- Source: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

-

Orthogonal Protecting Groups (Alloc/Mtt vs Boc)

- Source: Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Cyclic Peptide Synthesis Str

- Source: Zheng, J. S., et al. (2013).

-

Troubleshooting Aggreg

- Source: Aapptec Technical Library. "Aggregation, Racemization and Side Reactions in Peptide Synthesis."

Application Notes and Protocols for the Incorporation of Fmoc-Lys(Boc)-OH into Complex Peptide Sequences

Abstract

This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful incorporation of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) into complex peptide sequences using solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Central Role of Lysine in Peptide Chemistry

Lysine, with its primary amine on the ε-carbon of its side chain, is a cornerstone amino acid in the design of complex and functional peptides. This side chain provides a versatile handle for a multitude of post-synthesis modifications, including pegylation, glycosylation, lipidation, and the attachment of fluorescent labels or cytotoxic payloads for drug delivery.[1][2][3] The successful synthesis of such modified peptides hinges on a robust and orthogonal protection strategy during chain elongation. Fmoc-Lys(Boc)-OH is the most widely utilized derivative for this purpose in Fmoc-based SPPS due to the differential lability of its two protecting groups.[4][5][6]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function is base-labile, typically removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] Conversely, the tert-butyloxycarbonyl (Boc) group protecting the ε-amino side chain is acid-labile and stable to the basic conditions of Fmoc deprotection.[2][5][6] This orthogonality is the key to its utility, ensuring that the lysine side chain remains inert during peptide chain elongation and is only revealed for subsequent modification or deprotected during the final cleavage from the solid support under acidic conditions (e.g., with trifluoroacetic acid - TFA).[1][2][5]